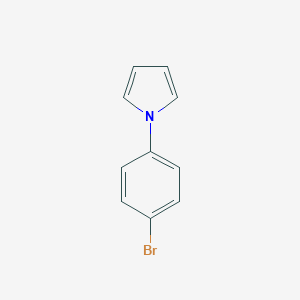

1-(4-溴苯基)-1H-吡咯

描述

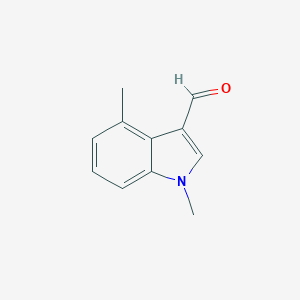

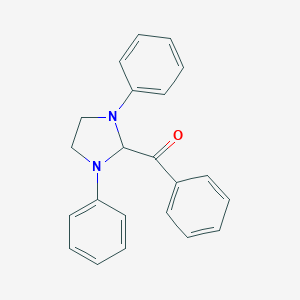

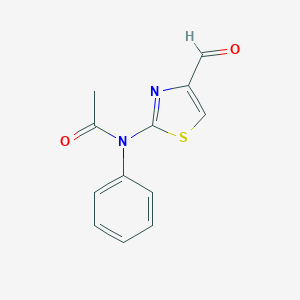

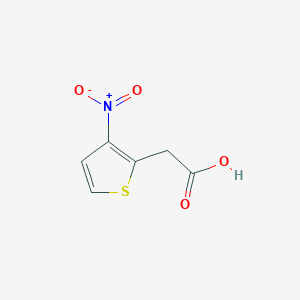

The compound “1-(4-bromophenyl)-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-(4-bromophenyl)-1H-pyrrole” were not found, similar compounds often involve reactions such as Suzuki cross-coupling . This method involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .Molecular Structure Analysis

The molecular structure of a similar compound, “1-Propanone, 1-(4-bromophenyl)-”, has been analyzed . It has a molecular formula of C9H9BrO and a molecular weight of 213.071 .科学研究应用

合成和光致发光

1-(4-溴苯基)-1H-吡咯已被用于合成各种化合物。例如,它与芳香炔在蓝光照射下反应,形成吡咯并[1,2-a]喹啉和乌拉津,使用罗丹明6G作为催化剂。这个过程由于在室温下操作且避免了过渡金属催化剂的使用而显得重要(Das, Ghosh, & Koenig, 2016)。此外,含有1-(4-溴苯基)-1H-吡咯的聚合物显示出强烈的荧光和光致发光,使它们适用于电子应用(Zhang & Tieke, 2008)。

腐蚀抑制

研究还关注1H-吡咯衍生物,如1-(4-溴苯基)-1H-吡咯,作为腐蚀抑制剂的潜力。这些化合物已经显示出在盐酸中保护碳钢的有效性,表明它们在工业应用中的实用性(Zarrouk et al., 2015)。

热力学性质

对卤代1-苯基吡咯衍生物的热力学研究,包括1-(4-溴苯基)-1H-吡咯,已经为它们的标准摩尔生成焓提供了见解。这些研究对于理解这些化合物的稳定性和反应性至关重要(Santos & Silva, 2010)。

聚合物合成

此外,1-(4-溴苯基)-1H-吡咯衍生物已被用于合成深色聚合物。由于它们的溶解性和颜色特性,这些聚合物是各种应用的潜在候选者,包括光电子学(Welterlich, Charov, & Tieke, 2012)。

有机合成中的催化

此外,1-(4-溴苯基)-1H-吡咯衍生物已被用于有机合成过程中的催化。这些化合物促进了高效的偶联反应,例如合成高活性钯催化剂用于Suzuki型C−C偶联(Mazet & Gade, 2001)。

安全和危害

未来方向

作用机制

Target of Action

Related compounds such as pyrazole derivatives have shown potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

Similar compounds have shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, often overexpressed in several tumor cell lineages . Topo IB is an enzyme that alters the topologic states of DNA during transcription .

Biochemical Pathways

Related compounds have shown to affect the bmp2/smad1 signaling pathway , which is crucial for bone formation and repair .

Pharmacokinetics

The pharmacokinetic studies of similar compounds have been established .

Result of Action

Related compounds have shown to promote osteogenesis by upregulating the expression of osteogenic genes (runx2 and type 1 col) via activation of the bmp2/smad1 signaling pathway .

Action Environment

It’s known that factors such as ph, temperature, and presence of other compounds can influence the stability and efficacy of similar compounds .

生化分析

Biochemical Properties

1-(4-Bromophenyl)-1H-pyrrole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 1-(4-bromophenyl)-1H-pyrrole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 1-(4-bromophenyl)-1H-pyrrole has been shown to interact with certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of 1-(4-bromophenyl)-1H-pyrrole on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(4-bromophenyl)-1H-pyrrole can alter the expression of genes involved in apoptosis, cell proliferation, and differentiation. It has also been reported to affect cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, 1-(4-bromophenyl)-1H-pyrrole exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of 1-(4-bromophenyl)-1H-pyrrole to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-(4-bromophenyl)-1H-pyrrole has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-bromophenyl)-1H-pyrrole in laboratory settings have been studied extensively. Over time, this compound has been observed to undergo degradation, leading to changes in its biochemical activity. The stability of 1-(4-bromophenyl)-1H-pyrrole is influenced by various factors, including temperature, pH, and the presence of other reactive species. Long-term studies have shown that prolonged exposure to 1-(4-bromophenyl)-1H-pyrrole can lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 1-(4-bromophenyl)-1H-pyrrole vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, 1-(4-bromophenyl)-1H-pyrrole can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage. These findings highlight the importance of dosage optimization in the therapeutic application of 1-(4-bromophenyl)-1H-pyrrole .

Metabolic Pathways

1-(4-Bromophenyl)-1H-pyrrole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The involvement of 1-(4-bromophenyl)-1H-pyrrole in these pathways underscores its potential impact on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of 1-(4-bromophenyl)-1H-pyrrole within cells and tissues are critical for its biochemical activity. This compound is transported across cellular membranes by specific transporters and binding proteins. Once inside the cell, 1-(4-bromophenyl)-1H-pyrrole can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of 1-(4-bromophenyl)-1H-pyrrole within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 1-(4-bromophenyl)-1H-pyrrole plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum. The targeting of 1-(4-bromophenyl)-1H-pyrrole to these compartments is mediated by specific targeting signals and post-translational modifications. The localization of 1-(4-bromophenyl)-1H-pyrrole in these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

属性

IUPAC Name |

1-(4-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRSPNWMMJNYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297607 | |

| Record name | 1-(4-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-39-3 | |

| Record name | 5044-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 1-(4-bromophenyl)-1H-pyrrole?

A1: 1-(4-bromophenyl)-1H-pyrrole is typically synthesized via a modified Clauson-Kaas reaction. [] This method is valuable because it allows for the preparation of various p-substituted N-phenylpyrroles, with 1-(4-bromophenyl)-1H-pyrrole serving as a crucial building block for more complex molecules. For instance, it can be employed in Stille cross-coupling reactions to create symmetrically and asymmetrically end-capped pyrrole thiophenes like 1-[4-(thiophen-2-yl)phenyl]-1H-pyrrole and 1,1'-(bithiophen5,5’’-diyldibenzene-4,1-diyl)bis(1H-pyrrole). []

Q2: How do researchers characterize 1-(4-bromophenyl)-1H-pyrrole?

A2: Various spectroscopic techniques are used to confirm the structure and purity of synthesized 1-(4-bromophenyl)-1H-pyrrole. These include:

- NMR Spectroscopy: Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []

- IR Spectroscopy: Infrared spectroscopy helps identify specific functional groups present in the compound by analyzing its vibrational modes. []

- Mass Spectrometry: This technique determines the molecular weight of the compound, further confirming its identity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)

![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)